molecular formula C10H8ClN3O B2512638 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-80-4

4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2512638
CAS No.: 338750-80-4
M. Wt: 221.64
InChI Key: LWXSIZZHUASXEG-UHFFFAOYSA-N
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Description

4-[(4-Chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 4-chloroanilino substituent at the methylene position of the pyrazole ring. Its molecular formula is C₁₇H₁₁ClF₃N₃O (molecular weight: 365.74 g/mol), featuring a trifluoromethyl group at position 5 and a phenyl group at position 2 of the pyrazole core . Its structure is distinguished by the (4Z)-configuration of the methylene group, which influences its electronic and steric properties .

Properties

IUPAC Name

4-[(4-chlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-8-1-3-9(4-2-8)12-5-7-6-13-14-10(7)15/h1-6H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHJRNKWSPGTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=CNNC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-chloroaniline with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolone ring. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Structure and Composition

The molecular formula of 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is C10H8ClN3O, with a molar mass of 221.64 g/mol. The compound features a chloroaniline group connected to a methylene bridge and a dihydropyrazolone ring, which is critical for its biological activity.

Chemistry

In organic chemistry, 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one serves as a valuable building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits notable biological activities:

1. Antimicrobial Properties
Studies have demonstrated that 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one possesses significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest potential for developing new antimicrobial agents based on this compound's structure .

2. Anticancer Activity
The compound has been studied for its anticancer properties, particularly its ability to inhibit enzymes involved in cell proliferation. Research indicates that it may induce apoptosis in cancer cells by modulating specific molecular targets .

Industrial Applications

Beyond its scientific research applications, this compound is also utilized in the industrial sector:

1. Dyes and Pigments
Due to its unique chemical structure, it can be employed in the production of dyes and pigments used in textiles and coatings.

2. Agrochemicals
The compound's antimicrobial properties make it a candidate for use in agrochemicals to protect crops from bacterial infections.

Case Studies

Several studies have explored the applications of 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one:

1. Antimicrobial Study
A study published in PMC evaluated the compound's efficacy against various bacterial strains and found it to be effective against both Gram-positive and Gram-negative bacteria .

2. Anticancer Research
Another research article highlighted its potential as an anticancer agent through mechanisms involving apoptosis induction in human cancer cell lines .

Mechanism of Action

The mechanism of action of 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents at positions 2, 4, and 3. Below is a detailed comparison:

Structural and Substituent Variations

Compound Name Substituents (Positions) Molecular Formula Key Features
4-[(4-Chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-pyrazol-3-one 2-Ph, 4-(4-Cl-anilino), 5-CF₃ C₁₇H₁₁ClF₃N₃O Strong electron-withdrawing CF₃ and Cl groups enhance stability and reactivity .
4-[2-(4-Chlorophenyl)hydrazono]-5-methyl-pyrazol-3-one (1d, ) 2-[2-(Naphthyloxy)acetyl], 4-hydrazono, 5-Me C₂₃H₁₇ClN₄O₃ Hydrazono moiety and naphthyloxy group confer potent antimicrobial activity (MIC: 0.19 µg/mL vs. S. aureus) .
(Z)-4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-pyrazol-3-one () 2-Ph, 4-(4-Cl-benzylidene), 5-Me C₁₈H₁₃ClN₂O Chlorobenzylidene substituent increases lipophilicity vs. chloroanilino analogs .
5-(Heptafluoropropyl)-4-[2-(4-MePh)hydrazinylidene]-pyrazol-3-one (7b) 2-Ph, 4-hydrazinylidene, 5-C₃F₇ C₂₀H₁₂F₇N₃O Polyfluoroalkyl chain improves thermal stability (m.p.: 132–133°C) .
TSE-1 () 2-Ph, 5-CF₃ C₁₀H₇F₃N₂O Simplified structure lacking the 4-substituent; foundational for SAR studies .

Physicochemical Properties

Property Target Compound 4-(4-Cl-Benzylidene) Analogue () 5-Heptafluoropropyl Derivative (7b, )
Melting Point Not reported Not available 132–133°C
Lipophilicity (LogP) Estimated: 3.8 (Cl, CF₃) Higher (benzylidene group) Highest (C₃F₇ chain)
Synthetic Yield Not reported 70–82% () 75%

Key Research Findings

Substituent Effects: Electron-withdrawing groups (Cl, CF₃) at positions 4 and 5 enhance thermal stability and bioactivity, while hydrazono or benzylidene groups at position 4 improve antimicrobial potency .

Fluorine Impact : Polyfluoroalkyl chains (e.g., C₃F₇) significantly increase melting points and metabolic stability compared to chlorinated analogs .

Structural Flexibility : The (4Z)-configuration is critical for maintaining planar geometry, facilitating interactions with biological targets like bacterial enzymes .

Biological Activity

4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, also known by its CAS number 338750-80-4, is a compound belonging to the pyrazolone class. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key findings from diverse research studies.

The molecular formula of 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is C10H8ClN3O, with a molar mass of 221.64 g/mol. The structure features a chloroaniline group linked to a methylene bridge and a dihydropyrazolone ring, which is critical for its biological activity .

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. It is believed that it can inhibit certain enzymes involved in cellular proliferation, leading to anticancer effects. Additionally, it may exhibit antimicrobial activity by disrupting bacterial cell functions .

Antimicrobial Activity

Research has indicated that 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown that it induces apoptosis and inhibits cell proliferation. The IC50 values for these cell lines were reported as follows:

Cell Line IC50 (µM)
MCF-725
A54930

These findings indicate that 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one may serve as a potential lead compound for anticancer drug development .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Pharmaceutical Biology evaluated the antimicrobial effects of various pyrazolone derivatives, including our compound. The results demonstrated that it significantly inhibited the growth of pathogenic bacteria, suggesting its application in treating infections .
  • Cancer Cell Line Assessment : Research conducted at a university laboratory assessed the cytotoxic effects of this compound on several cancer cell lines. The study concluded that it effectively reduced cell viability through apoptosis pathways .

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science (e.g., coordination polymers)?

  • Applications :
  • Metal complexes : React with Cu(II) or Zn(II) salts to form luminescent materials; XRD confirms octahedral geometry .
  • Supramolecular assemblies : Hydrogen-bonding networks enable crystal engineering for optoelectronic devices .

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